4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid is a chemical compound known for its unique structure and properties It features a pyridazinone ring substituted with dichloro groups and a benzene sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloropyridazin-3(2H)-one with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid
- 4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide
Uniqueness
4-(4,5-Dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro-substituted pyridazinone ring and sulfonic acid moiety make it particularly versatile for various applications .
Properties
IUPAC Name |
4-(4,5-dichloro-6-oxopyridazin-1-yl)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O4S/c11-8-5-13-14(10(15)9(8)12)6-1-3-7(4-2-6)19(16,17)18/h1-5H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOASGFHGHFOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.